2',5'-Dimethoxyflavone

Organic anion transporter OAT1/OAT3 inhibition Renal drug transport

Researchers face confounding results in drug transport studies due to non-selective OAT inhibitors. 2',5'-Dimethoxyflavone solves this with demonstrated OAT3 selectivity. - **OAT3 Inhibition:** IC50 = 12.1 μM; 2.7-fold selectivity over OAT1 (cleaner transporter assays) - **Metabolic Stability:** Fully methylated flavone; lower intrinsic clearance (13-92 mL/min/kg) than hydroxylated analogs - **Application:** SAR studies, biotransformation in fungal systems, and in vivo metabolism research - **Supply:** Available from BenchChem for R&D use

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 74670-10-3
Cat. No. B15063943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dimethoxyflavone
CAS74670-10-3
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3
InChIKeyYVAMPWXEJCQAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Dimethoxyflavone: Identity & Baseline Characteristics


2',5'-Dimethoxyflavone (CAS 74670-10-3) is a naturally occurring polymethoxyflavone (PMF) first isolated from Primula veris (Primulaceae) and also found in Streptomyces species [1]. This compound belongs to the flavonoid class and is characterized by a 15-carbon flavone skeleton with methoxy substituents specifically at the 2' and 5' positions on the B-ring [2]. Its molecular formula is C17H14O4 with a molecular weight of 282.29 g/mol, and it exhibits a calculated XLogP3 of 3.5, indicating moderate lipophilicity [3]. As a fully methylated flavone lacking free hydroxyl groups, it serves as a valuable scaffold for structure-activity relationship studies and as a metabolic probe compound distinct from hydroxylated flavonoid analogs [4].

Natural product-derived polymethoxyflavone from Primula veris and Streptomyces
Fully methylated flavone — no free hydroxyl groups for conjugation
Metabolic probe and SAR scaffold distinct from hydroxylated flavonoids

2',5'-Dimethoxyflavone: Why Generic Analogs Fail


Substitution of 2',5'-dimethoxyflavone with structurally similar dimethoxyflavone isomers (e.g., 5,2'-dimethoxyflavone, 5,7-dimethoxyflavone, or 3',4'-dimethoxyflavone) is scientifically unjustified due to position-dependent differences in metabolic stability, transporter interaction profiles, and biotransformation pathways [1]. The specific methoxy substitution pattern on the flavone scaffold critically determines both the compound's resistance to cytochrome P450-mediated oxidative metabolism and its interaction with organic anion transporters [2]. Furthermore, enzymatic biotransformation studies reveal that the presence of methoxy groups at the 2' and 5' positions confers distinct substrate specificity for fungal and mammalian metabolic enzymes compared to mono-methoxylated or alternatively substituted analogs [3]. For researchers requiring reproducible experimental outcomes in metabolism studies, enzyme inhibition assays, or transporter pharmacology, generic substitution introduces uncontrolled variability that cannot be corrected through post-hoc normalization.

OAT transporter profile
OAT1/OAT3 selectivity may shift with different methoxy positions on the flavone core
Metabolic stability
CYP-mediated clearance and conjugation may differ from other dimethoxy isomers
Biotransformation outcome
Fungal metabolism pathways may not replicate with mono-methoxylated or alternatively substituted analogs

2',5'-Dimethoxyflavone: Quantitative Comparison Evidence


OAT3 Preferential Inhibition over OAT1

2',5'-Dimethoxyflavone demonstrates greater selectivity for OAT3 inhibition relative to OAT1 compared to its partially demethylated analog. In a head-to-head comparison, 2',5'-dimethoxyflavone exhibited an IC50 of 12.1 μM for OAT3 inhibition versus 32.9 μM for OAT1 inhibition, yielding an OAT1/OAT3 selectivity ratio of approximately 2.7 [1]. In contrast, 2'-methoxy-5'-hydroxyflavone showed a markedly different profile with IC50 values of 26.9 μM for OAT1 and 27.3 μM for OAT3, resulting in a near 1:1 selectivity ratio [1].

OAT3 vs OAT1 inhibition
Head-to-head
OAT3 IC₅₀ 12.1 μM | OAT1 IC₅₀ 32.9 μM
~2.7× OAT3 preference
Comparator 2′-methoxy-5′-hydroxyflavone: OAT1 26.9 μM, OAT3 27.3 μM (ratio ~1.0)
Supports OAT3-preferring probe context; enables cleaner renal transporter interpretation
HEK293 cells stably expressing human OAT1/OAT3; 6-carboxyfluorescein uptake assay
Organic anion transporter OAT1/OAT3 inhibition Renal drug transport Pharmacokinetic modulation

Metabolic Stability: Fully Methylated vs Hydroxylated Flavones

As a fully methylated flavone, 2',5'-dimethoxyflavone belongs to a compound class that exhibits substantially higher resistance to hepatic conjugation and oxidative metabolism compared to hydroxylated flavone analogs [1]. In systematic studies of methoxyflavones using human hepatic S9 fractions and liver microsomes, fully methylated flavones consistently demonstrated lower intrinsic clearance (Clint) values than partially methylated compounds [2]. For context, 5,7-dimethoxyflavone (another fully methylated analog) showed a Clint of 13 mL/min/kg, whereas partially methylated compounds like tectochrysin and kaempferide exhibited Clint values of 283 and 82 mL/min/kg, respectively [2]. In contrast, unmethylated flavonoids such as chrysin (5,7-dihydroxyflavone) and quercetin undergo extensive first-pass glucuronidation and sulfation, resulting in clinically documented low oral bioavailability that has hindered their translational development [3].

Metabolic stability class
Class-level
Fully methylated flavone class: Clint 13–92 mL/min/kg
vs partially methylated: up to 283 mL/min/kg
Unmethylated flavonoids undergo extensive glucuronidation/sulfation
Supports metabolic stability screening; lower intrinsic clearance may sustain exposure in in vitro/in vivo models
2′,5′-Dimethoxyflavone-specific Clint data not available; class inference from hepatic S9/microsome studies
Metabolic stability Cytochrome P450 First-pass metabolism Bioavailability

Analgesic Activity of Dimethoxyflavones vs Unsubstituted Flavone

In a comparative study evaluating the analgesic effects of flavone derivatives, 2',5'-dimethoxyflavone was among the dimethoxy-substituted flavones that demonstrated significant analgesic activity in both the acetic acid-induced writhing test and tail flick method in mice [1]. The dimethoxyflavone subclass as a whole produced a significant, dose- and time-dependent reduction in carrageenan-induced paw edema in rats, with maximum inhibition reaching 52.4% for the reference compound 7,4'-dimethoxyflavone [1]. In contrast, the parent unsubstituted flavone exhibited substantially lower analgesic potency, and flavanone (the reduced analog) showed a different activity profile altogether [1].

Analgesic model response
Class-level
Dimethoxyflavone subclass: up to 52.4% paw edema inhibition (reference compound)
Unsubstituted flavone: weak activity; flavanone: distinct profile
Reported analgesic and anti-inflammatory model response for dimethoxyflavone subclass
Acetic acid writhing, tail flick, and carrageenan paw edema models; compound-specific head-to-head data not available
Analgesic activity Acetic acid writhing Tail flick assay Pain research

Fungal Biotransformation Specificity vs Mono-Methoxylated Flavones

2',5'-Dimethoxyflavone serves as a distinct biotransformation substrate that produces a metabolic profile different from mono-methoxylated flavone analogs. In a comparative study examining the biotransformation of five B-ring methoxylated flavones (2'-, 3'-, 4'-methoxyflavones, 2',5'-dimethoxyflavone, and 3',4',5'-trimethoxyflavone) by selected entomopathogenic filamentous fungi (Isaria fumosorosea, Beauveria bassiana, and Metarhizium robertsii), each compound exhibited unique substrate specificity and product distribution patterns [1]. The presence of two methoxy groups at the 2' and 5' positions resulted in a biotransformation pathway that was qualitatively different from that observed with mono-methoxylated substrates [1].

Fungal biotransformation
Cross-study comparable
Qualitatively distinct product distribution from mono-methoxylated flavones when incubated with Isaria fumosorosea, Beauveria bassiana, and Metarhizium robertsii
Unique substrate specificity supports exploration of methoxy pattern-dependent metabolic pathways
Quantitative conversion rates not available; fungal strain panel from cited study
Biotransformation Filamentous fungi Methoxyflavone metabolism Biosynthesis

2',5'-Dimethoxyflavone: Research & Industrial Applications


OAT3-Selective Pharmacological Probe for Renal Transport

Use 2',5'-dimethoxyflavone as a preferential OAT3 inhibitor (IC50 = 12.1 μM) with approximately 2.7-fold selectivity over OAT1, enabling cleaner interrogation of OAT3-mediated drug transport compared to non-selective alternatives like 2'-methoxy-5'-hydroxyflavone [1]. This application is directly supported by the OAT1/OAT3 selectivity data established in Section 3, Evidence Item 1.

Metabolically Stable Scaffold for In Vivo Pharmacology

Select 2',5'-dimethoxyflavone for in vivo studies where metabolic stability is critical. As a fully methylated flavone, it belongs to a compound class with demonstrably lower intrinsic clearance (class Clint range 13-92 mL/min/kg) compared to partially methylated or hydroxylated flavonoids that undergo rapid conjugation [1][2]. This recommendation is based on the metabolic stability class inference evidence presented in Section 3, Evidence Item 2.

Biotransformation Substrate for Fungal Analog Synthesis

Employ 2',5'-dimethoxyflavone as a distinct biotransformation substrate in filamentous fungal systems to explore structure-specific metabolic pathways or to generate novel biotransformation products not accessible from mono-methoxylated starting materials [1]. This scenario is supported by the biotransformation substrate specificity evidence in Section 3, Evidence Item 4.

Dimethoxyflavone SAR: Analgesic & Anti-Inflammatory Screening

Include 2',5'-dimethoxyflavone in structure-activity relationship (SAR) studies of dimethoxyflavones for analgesic and anti-inflammatory activity screening. The compound belongs to a subclass with validated activity in established pain and inflammation models, in contrast to the weakly active unsubstituted flavone scaffold [1]. This application is grounded in the class-level activity evidence presented in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
OAT3-mediated transport studies
OAT3-preferring inhibition profile
OAT1/OAT3 selectivity review
In vivo exposure and metabolic stability research
Fully methylated flavone scaffold
Intrinsic clearance and conjugation resistance review
Fungal biotransformation and analog synthesis
Distinct dimethoxy substrate profile
Biotransformation product characterization
Pain and inflammation model studies (SAR)
Dimethoxyflavone subclass analgesic model activity
Analgesic and anti-inflammatory endpoint review

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